Pentadecanoic acid-d2
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Overview
Description
Pentadecanoic acid-d2 is a deuterated form of pentadecanoic acid, an odd-chain saturated fatty acid with the molecular formula C15H30O2. The deuterium atoms replace two hydrogen atoms in the molecule, making it useful in various scientific studies, particularly in tracing and metabolic studies. Pentadecanoic acid itself is found in trace amounts in dairy fat, ruminant meat, and some fish and plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecanoic acid can be synthesized through the permanganate oxidation of 1-hexadecene (CH3(CH2)13CH=CH2) . The reaction involves the oxidation of the terminal alkene to form the carboxylic acid. For the deuterated form, deuterium-labeled reagents are used in the synthesis to incorporate deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of pentadecanoic acid-d2 typically involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The process may include multiple steps of purification and verification to ensure the correct isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Pentadecanoic acid-d2 undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups.
Reduction: The carboxylic acid can be reduced to form alcohols.
Substitution: The hydrogen atoms in the molecule can be substituted with other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is used for reduction reactions.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
Pentadecanoic acid-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
Biology: Helps in studying the role of odd-chain fatty acids in biological systems and their impact on health.
Industry: Used in the production of specialized chemicals and as a standard in analytical techniques.
Mechanism of Action
Pentadecanoic acid-d2 exerts its effects through various molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Activates PPARα and PPARδ, which are involved in lipid metabolism and energy homeostasis.
AMP-Activated Protein Kinase (AMPK) Activation: Activates AMPK, which plays a role in cellular energy balance.
Histone Deacetylase (HDAC) Inhibition: Inhibits HDAC6, which is involved in gene expression regulation.
Comparison with Similar Compounds
Pentadecanoic acid-d2 can be compared with other odd-chain fatty acids such as heptadecanoic acid (C17:0) and eicosapentaenoic acid (EPA):
Heptadecanoic Acid (C170): Another odd-chain fatty acid with similar metabolic pathways but different chain length.
Eicosapentaenoic Acid (EPA): A polyunsaturated fatty acid with different structural and functional properties.
This compound is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and metabolic research.
Properties
Molecular Formula |
C15H30O2 |
---|---|
Molecular Weight |
244.41 g/mol |
IUPAC Name |
2,2-dideuteriopentadecanoic acid |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i14D2 |
InChI Key |
WQEPLUUGTLDZJY-FNHLFAINSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCC)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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